5-Chloro-pent-2-ene
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Overview
Description
5-Chloro-pent-2-ene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the fifth carbon in the chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-pent-2-ene can be synthesized through elimination reactions involving alkyl halides. One common method is the dehydrohalogenation of 5-chloro-2-pentanol using a strong base such as potassium hydroxide (KOH) in an alcoholic solvent. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound can be produced via the chlorination of pent-2-ene. This process involves the addition of chlorine gas to pent-2-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out at controlled temperatures to prevent over-chlorination and to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-pent-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalides.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form other alkenes or alkynes.
Common Reagents and Conditions
Addition Reactions: Typically involve halogens like bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Substitution Reactions: Often use nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases like potassium hydroxide (KOH) under reflux conditions.
Major Products Formed
Addition Reactions: Vicinal dihalides (e.g., 5,5-dibromo-pentane).
Substitution Reactions: Alcohols (e.g., 5-hydroxy-pent-2-ene).
Elimination Reactions: Other alkenes or alkynes depending on the reaction conditions.
Scientific Research Applications
5-Chloro-pent-2-ene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-pent-2-ene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Pentene, 5-chloro-: A stereoisomer of 5-Chloro-pent-2-ene with similar reactivity but different spatial arrangement of atoms.
5-Chloro-2-pentanone: A ketone derivative with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in both laboratory and industrial settings .
Properties
Molecular Formula |
C5H9Cl |
---|---|
Molecular Weight |
104.58 g/mol |
IUPAC Name |
5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |
InChI Key |
QTRJVMJEBVLXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCl |
Origin of Product |
United States |
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